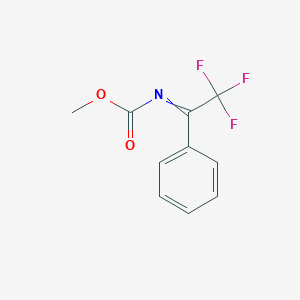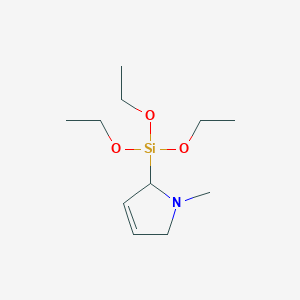![molecular formula C8H14O3S B14282866 Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate CAS No. 133833-06-4](/img/structure/B14282866.png)
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is an organic compound with a complex structure that includes both ester and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with 2-mercaptoethanol under basic conditions. The reaction proceeds through a Michael addition mechanism, where the thiol group of 2-mercaptoethanol adds to the double bond of ethyl acrylate, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate involves its interaction with biological molecules through its functional groups. The thioether group can form covalent bonds with proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol compound, which can then interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxyethyl sulfide: Similar structure but lacks the ester group.
2-(2-ethoxyethoxy)ethyl prop-2-enoate: Similar ester group but different side chains.
Uniqueness
Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate is unique due to the presence of both ester and thioether groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
133833-06-4 |
|---|---|
Formule moléculaire |
C8H14O3S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
ethyl 2-(2-hydroxyethylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-11-8(10)7(2)6-12-5-4-9/h9H,2-6H2,1H3 |
Clé InChI |
BADYSSJUSAUJPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


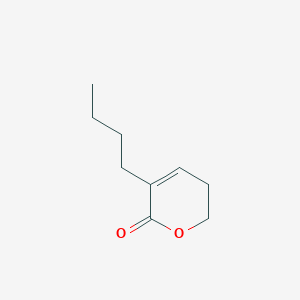
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
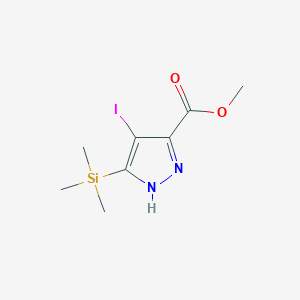
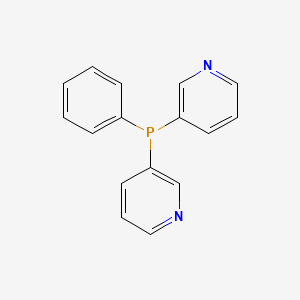
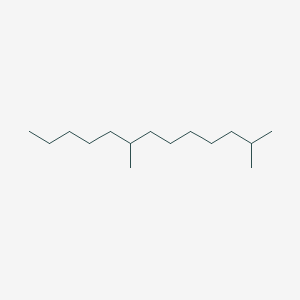
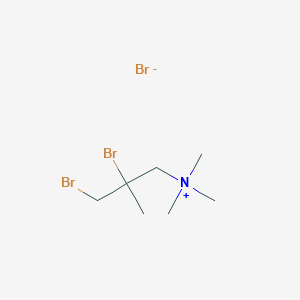
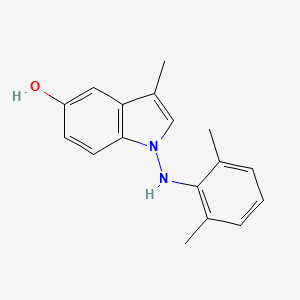
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
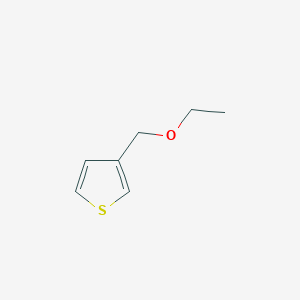
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
